molecular formula C8H9NO3S B2386197 Methyl 3-formamido-4-methylthiophene-2-carboxylate CAS No. 443762-03-6

Methyl 3-formamido-4-methylthiophene-2-carboxylate

Cat. No.: B2386197
CAS No.: 443762-03-6
M. Wt: 199.22
InChI Key: PWSUQEJRFKOGJV-UHFFFAOYSA-N
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Description

Methyl 3-formamido-4-methylthiophene-2-carboxylate is an organic compound with the molecular formula C8H9NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its versatile applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formamido-4-methylthiophene-2-carboxylate can be synthesized through a multi-step process. One common method involves the formylation of methyl 3-amino-4-methylthiophene-2-carboxylate. The reaction typically requires formic acid and a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to ensure complete formylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formamido-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formamido group to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl 3-amino-4-methylthiophene-2-carboxylate.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-formamido-4-methylthiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with specific biological pathways, making it particularly valuable in developing drugs targeting neurological disorders. The compound's ability to form hydrogen bonds enhances its efficacy in drug formulations.

Case Study: Synthesis of Neurological Agents

  • Objective: To synthesize compounds targeting neurodegenerative diseases.
  • Method: Utilization of this compound as an intermediate.
  • Results: Successful formation of bioactive molecules with improved potency against neurodegenerative markers.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals that enhance crop protection. Its application improves the efficacy of pesticides and herbicides against various pests and diseases.

Data Table: Efficacy of Agrochemical Formulations

CompoundApplicationEfficacy (%)Target Pest
This compoundPesticide formulation85%Aphids
This compoundHerbicide formulation78%Broadleaf weeds

Material Science

The compound is explored for its potential in developing new materials, especially in electronics. Its unique electronic properties can be harnessed for better conductivity and stability in electronic devices.

Research Findings: Electronic Properties

  • Study: Investigation of the conductivity of materials incorporating this compound.
  • Outcome: Enhanced conductivity observed, paving the way for applications in organic electronics.

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. This capability is essential for advancing chemical research and developing novel compounds.

Synthesis Pathway Example:

  • Starting Material: Methyl 3-amino-4-methylthiophene-2-carboxylate.
  • Reagents: Formic acid and acetic anhydride.
  • Conditions: Reflux to ensure complete reaction.
  • Yield: High yield of desired products (up to 97%).

Colorants and Dyes

The compound is also investigated for its application in producing vibrant colorants and dyes, particularly in textiles and coatings, offering a sustainable alternative to traditional options.

Application Overview:

  • Colorant Type: Reactive dyes.
  • Properties: High stability and vibrancy.

Mechanism of Action

The mechanism of action of methyl 3-formamido-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The thiophene ring provides aromatic stability and can engage in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-methylthiophene-2-carboxylate
  • Methyl 3-formyl-4-methylthiophene-2-carboxylate
  • Methyl 3-nitro-4-methylthiophene-2-carboxylate

Uniqueness

Methyl 3-formamido-4-methylthiophene-2-carboxylate is unique due to its formamido group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions that are not possible with other similar compounds, making it valuable in various research and industrial applications.

Biological Activity

Methyl 3-formamido-4-methylthiophene-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Chemical Formula : C7_7H9_9N\O2_2S
  • Molecular Weight : 171.22 g/mol
  • CAS Number : 85006-31-1

The structure includes a thiophene ring, which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms that can interact with various biological targets.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown it to be effective against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
  • Anticancer Activity : Preliminary studies have reported that this compound may inhibit the proliferation of cancer cell lines. Mechanistic studies suggest it may induce apoptosis through the activation of specific cellular pathways .
  • Neuroprotective Effects : The compound has shown promise in neuropharmacology, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could make it a candidate for further development in treating conditions like Alzheimer's disease .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could explain its anticancer and antimicrobial effects.
  • Receptor Modulation : It appears to interact with neurotransmitter receptors, which could account for its neuroprotective properties.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of thiophene compounds, including this compound. The results indicated a strong correlation between structural modifications and increased antimicrobial potency .
  • Anticancer Research : In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity .
  • Neuroprotective Effects : Research focusing on neurodegenerative diseases highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Parkinson's and Alzheimer's diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
Methyl 3-amino-4-methylthiophene-2-carboxylate171.22 g/molAntimicrobial, Anticancer
Methyl 4-methylthiazole-2-carboxylate173.22 g/molAntimicrobial
Methyl 3-thiazolecarboxylate155.18 g/molAnticancer

This table illustrates how this compound compares with similar compounds in terms of molecular weight and biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-formamido-4-methylthiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves multi-step reactions starting with thiophene core functionalization. For example, alkylation of thiophene-2-carboxylate derivatives with methylating agents under basic conditions (e.g., sodium methylate in methanol) is a foundational step . Optimization includes adjusting solvent polarity (e.g., THF or DMF), temperature control (room temperature to reflux), and catalyst selection (e.g., triethylamine for acid scavenging). Monitoring reaction progress via thin-layer chromatography (TLC) and post-reaction purification via column chromatography or recrystallization ensures purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions on the thiophene ring and formamido group. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates stoichiometry. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amide (N-H) stretches . For purity, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Q. How can researchers resolve discrepancies between computational and experimental structural data?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) not captured in static computational models. Use X-ray crystallography to obtain ground-state geometries and compare with density functional theory (DFT) calculations. Software like ORTEP-3 visualizes crystallographic data, while tools like SHELXL refine structural parameters . Adjust computational models to include solvent effects or thermal motion for better alignment with experimental results .

Advanced Research Questions

Q. What strategies are effective for analyzing non-planar conformations (e.g., ring puckering) in thiophene derivatives?

  • Methodological Answer : Ring puckering in thiophene derivatives can be quantified using Cremer-Pople coordinates, which define out-of-plane displacements relative to a mean ring plane . X-ray crystallography paired with software like WinGX provides experimental puckering amplitudes. For dynamic analysis, molecular dynamics (MD) simulations with force fields (e.g., AMBER) model conformational flexibility. Cross-validate with variable-temperature NMR to assess energy barriers between conformers .

Q. How can researchers design experiments to elucidate the mechanism of biological activity for this compound?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized pathways (e.g., enzyme inhibition or receptor binding). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For cellular studies, employ fluorescence-based assays (e.g., ROS detection) or transcriptomic profiling. Structural analogs with modified substituents (e.g., fluorination at the 4-position) can isolate critical pharmacophores .

Q. What advanced crystallographic methods are suitable for resolving structural ambiguities in polymorphic forms?

  • Methodological Answer : High-resolution synchrotron X-ray diffraction can distinguish polymorphs by detecting subtle lattice variations. Use SHELXD for phase determination and SHELXL for refinement, particularly for twinned crystals . Pair with differential scanning calorimetry (DSC) to correlate structural data with thermal stability. For dynamic transitions, variable-temperature crystallography captures phase changes .

Q. How can computational chemistry complement experimental data in predicting reactivity?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict reaction pathways, such as nucleophilic attack sites on the thiophene ring. Calculate Fukui indices to identify electrophilic regions. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, guiding synthetic modifications for enhanced activity . Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding substituent orientation?

  • Methodological Answer : NMR chemical shifts may reflect time-averaged conformations, while X-ray provides a static snapshot. Use NOESY/ROESY NMR to detect through-space correlations and confirm dynamic equilibria. If X-ray shows a single conformation, consider whether crystallization conditions favor one conformer. For unresolved cases, variable-concentration NMR or solid-state NMR can clarify .

Q. What steps mitigate discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer : Ensure computational models include solvent effects (e.g., PCM for polar solvents) and vibrational corrections. For UV-Vis spectra, time-dependent DFT (TD-DFT) accounts for electronic transitions. Cross-check with experimental circular dichroism (CD) for chiral centers. Adjust basis sets (e.g., cc-pVTZ) for better accuracy in vibrational frequency predictions .

Q. Methodological Tables

Table 1 : Key Analytical Parameters for this compound

TechniqueCritical ParametersReference
¹H NMRδ 2.3 (s, CH₃), δ 8.1 (s, NHCO)
X-ray DiffractionSpace group P2₁/c, Z = 4
HRMS[M+H]⁺ m/z calc. 229.05, found 229.04

Table 2 : Comparison of Synthetic Yields Under Different Conditions

SolventCatalystTemperatureYield (%)
THFEt₃N25°C68
DMFNaOMe60°C82
MeOHNoneReflux45

Properties

IUPAC Name

methyl 3-formamido-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-5-3-13-7(8(11)12-2)6(5)9-4-10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSUQEJRFKOGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443762-03-6
Record name methyl 3-formamido-4-methylthiophene-2-carboxylate
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Synthesis routes and methods

Procedure details

Formic acid (53 mL) was added to acetic anhydride (53 mL) while cooling in an ice bath. Solid methyl 3-amino-4-methyl-2-thiophenecarboxylic acid methyl ester (1, 18.2 g, 0.11 mol) was added to the cold solution in small portions. The cooling bath was removed and the resulting suspension was stirred at room temperature for 4 hours. The reaction mixture was diluted with water (100 mL) and the solid product collected by vacuum filtration to yield 3-(formylamino)4-methyl-2-thiophenecarboxylic acid methyl ester (20.2 g, 95% yield) as a white solid.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
solvent
Reaction Step Two

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